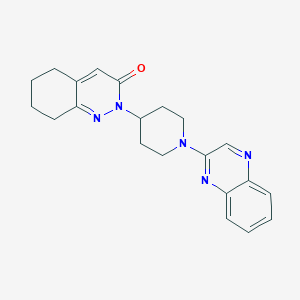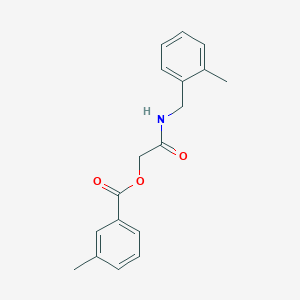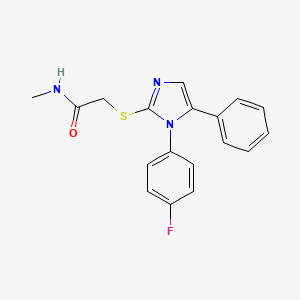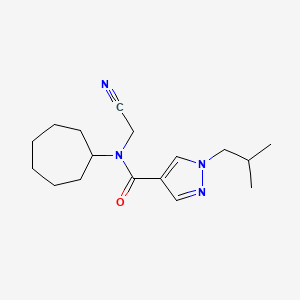
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide, also known as A-804598, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, such as inflammation, pain, and neurodegeneration. In recent years, A-804598 has gained attention as a potential therapeutic target for several diseases, including cancer, Alzheimer's disease, and chronic pain.
Aplicaciones Científicas De Investigación
Synthesis and Manufacturing
- A manufacturing route for a novel anticonvulsant, involving the synthesis of related tetrahydroisoquinoline derivatives, highlights the importance of these compounds in drug development. This process demonstrates the scalable production of these compounds for potential therapeutic applications (Walker et al., 2010).
Antimicrobial and Antitubercular Activities
- Carboxamide derivatives of 2-Quinolones, which share a structural similarity with tetrahydroisoquinoline compounds, exhibit promising antimicrobial and antitubercular activities. This suggests the potential of tetrahydroisoquinoline derivatives in addressing infectious diseases (Kumar et al., 2014).
Chemical Synthesis and Modification
- Research into the synthesis of benzyl substituted tetrahydropyridines and tetrahydroisoquinolines focuses on exploring the versatility of these compounds in chemical synthesis. This area of research provides foundational knowledge for further exploration in various scientific applications (Meuzelaar et al., 1999).
Sigma-2 Receptor Ligands
- Tetrahydroindazole derivatives, which are structurally related to tetrahydroisoquinolines, have been synthesized and evaluated for their affinity to sigma receptors. These findings have implications for understanding the biological interactions and potential therapeutic uses of tetrahydroisoquinoline derivatives (Wu et al., 2015).
Imaging Brain Diseases
- N-acetyl-1-aryl-tetrahydroisoquinoline derivatives, closely related to the compound , have been developed as potential imaging agents for brain diseases. This application underscores the relevance of tetrahydroisoquinoline derivatives in neuroimaging and diagnostics (Gao et al., 2006).
Anticancer Agents
- Substituted tetrahydroisoquinolines have been synthesized and evaluated as potential anticancer agents. This research highlights the potential therapeutic value of tetrahydroisoquinoline derivatives in oncology (Redda et al., 2010).
Propiedades
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12(25)24-8-7-13-5-6-17(10-15(13)11-24)23-18(26)14-3-2-4-16(9-14)19(20,21)22/h2-6,9-10H,7-8,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXLPBXTCJENNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2802206.png)


![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2802212.png)
![N-[2-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]prop-2-ynamide](/img/structure/B2802217.png)



![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-[(dimethylamino)methyl]pyrrolidin-3-ol](/img/structure/B2802222.png)

![2-Chloro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]propanamide](/img/structure/B2802225.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2802226.png)
